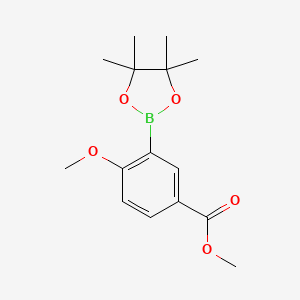

Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative of benzoic acid. Its structure features a methoxy group (-OCH₃) at the para position (C4) and a pinacol-protected boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the meta position (C3) of the aromatic ring, with a methyl ester at the carboxylate group. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, a critical step in pharmaceutical and materials science research . Its stability under ambient conditions and reactivity with palladium catalysts make it a versatile intermediate.

Properties

IUPAC Name |

methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-9-10(13(17)19-6)7-8-12(11)18-5/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNCIPMAUSEQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620173 | |

| Record name | Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-10-8 | |

| Record name | Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269410-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-methoxycarbonylphenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme and Conditions

The typical synthetic route involves the reaction of methyl 4-methoxy-3-halobenzoate (usually bromide or iodide) with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction proceeds under inert atmosphere, often in solvents such as 1,4-dioxane or tetrahydrofuran (THF), at elevated temperatures (80–100 °C).

$$

\text{Methyl 4-methoxy-3-bromobenzoate} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Methyl 4-methoxy-3-(pinacolboronate)benzoate}

$$

Catalysts and Bases

Representative Procedure and Yields

A typical procedure adapted from literature involves:

- Methyl 4-methoxy-3-bromobenzoate (1 equiv)

- Bis(pinacolato)diboron (1.1–1.5 equiv)

- Pd(dppf)Cl₂·DCM (4 mol%)

- KOAc (3 equiv)

- 1,4-Dioxane as solvent

- Reaction temperature: 80–90 °C

- Reaction time: 4–24 hours under nitrogen atmosphere

The product is isolated by filtration, extraction, and purification via column chromatography, yielding the desired boronate ester in 70–99% yield depending on optimization.

Example Data Table of Reaction Optimization

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂·DCM (4) | KOAc | 1,4-Dioxane | 80 | 4 | 85 |

| 2 | Pd(OAc)₂ (4) + SPhos (8) | K₃PO₄ | THF/H₂O | 90 | 24 | 92 |

| 3 | Pd(dppf)Cl₂·DCM (2) | Cs₂CO₃ | Dioxane | 80 | 6 | 79 |

Direct C–H Borylation Methods

Although less common for this substrate due to regioselectivity challenges, iridium-catalyzed direct C–H borylation using bis(pinacolato)diboron can be employed. This method requires careful control of reaction conditions and directing groups to achieve selective borylation at the 3-position relative to the methoxy substituent.

- Catalysts: Iridium complexes with bipyridine ligands

- Conditions: Elevated temperatures (~80–120 °C), solvents like cyclohexane or toluene

- Limitations: Often lower regioselectivity and yields compared to halide borylation

Boronic Acid or Boronate Ester Exchange

In some cases, methyl 4-methoxy-3-boronic acid derivatives can be converted to the corresponding pinacol boronate ester by treatment with pinacol under dehydrating conditions. This method is useful for stabilizing the boronic acid for storage and further reactions.

Research Findings and Analytical Data

Purity and Characterization

- Purity of the synthesized compound is typically >98% as confirmed by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

- Structural confirmation is done by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).

- Typical ^1H NMR signals include aromatic protons at 6.5–7.5 ppm, methoxy group at ~3.8 ppm, and methyl groups of pinacol at ~1.2 ppm.

Summary Table of Key Preparation Methods

| Method | Key Reagents and Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Pd-catalyzed borylation of aryl halide | Pd(dppf)Cl₂·DCM, B2pin2, KOAc, 80–90 °C, 4–24 h | High yield, good regioselectivity | Requires halide precursor, Pd catalyst cost | 70–99 |

| Direct C–H borylation | Ir catalyst, B2pin2, 80–120 °C | No need for halide precursor | Lower regioselectivity, harsher conditions | 40–70 |

| Boronic acid to boronate ester conversion | Pinacol, dehydrating conditions | Stabilizes boronic acid | Requires prior boronic acid synthesis | 80–95 |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form biaryl or alkenyl compounds.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are typically conducted under inert atmospheres at temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Scientific Research Applications

Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves multiple roles in scientific research:

Organic Synthesis

This compound is extensively used as a reagent in cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Its stability and reactivity make it an ideal candidate for synthesizing complex organic molecules.

Medicinal Chemistry

It has potential applications in drug discovery and development. The boronic acid moiety can interact with biological targets through reversible covalent bonding, which is crucial for designing enzyme inhibitors and other pharmaceuticals.

Materials Science

The compound is utilized in producing advanced materials and polymers. Its unique structure allows for modifications that enhance material properties such as thermal stability and mechanical strength.

Biochemical Studies

Research involving enzyme kinetics and inhibition mechanisms often employs this compound to study interactions between boronic acids and various biological targets.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Cross-Coupling Reactions | Demonstrated high yields in synthesizing biaryl compounds using this compound as a coupling partner. |

| Study B | Drug Discovery | Identified as a promising lead compound for developing inhibitors targeting specific enzymes involved in cancer pathways. |

| Study C | Material Development | Showed enhanced mechanical properties when incorporated into polymer matrices compared to traditional additives. |

Mechanism of Action

The compound exerts its effects through the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic ester and reductive elimination to form the biaryl product. The molecular targets are the aryl halides, and the pathways involved include the catalytic cycle of the palladium complex .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Methyl 2-Methyl-4-(Pinacolboronate)Benzoate

- Structure : Boronate at C4, methyl group at C2.

- Synthesis : Pd-catalyzed borylation of methyl 4-bromo-2-methylbenzoate with bis(pinacolato)diboron yields 78% product under similar conditions to the target compound .

- Reactivity : The electron-donating methyl group at C2 slightly enhances boronate stability but reduces electrophilicity at C4, slowing coupling reactions compared to the target compound .

- Applications : Used in synthesizing kinase inhibitors due to steric effects from the methyl group .

Methyl 4-Fluoro-2-(Pinacolboronate)Benzoate

- Structure : Boronate at C2, fluorine at C4.

- Synthesis : Achieved via Miyaura borylation of methyl 2-bromo-4-fluorobenzoate (CAS: 1400976-17-1) .

- Reactivity: The electron-withdrawing fluorine increases the boronate's electrophilicity, accelerating cross-coupling reactions.

- Applications : Common in fluorinated drug scaffolds, such as antipsychotics .

Methyl 4-Amino-3-(Pinacolboronate)Benzoate

- Structure: Amino group (-NH₂) at C4, boronate at C3.

- Synthesis: Prepared via selective protection of the amino group during borylation (CAS: 524916-42-5) .

- Reactivity: The amino group participates in hydrogen bonding, altering solubility (predicted pKa = 2.45) and enabling pH-responsive applications .

- Applications : Explored in prodrug systems activated by tumor microenvironments .

Ester Group Modifications

Ethyl 4-Methoxy-3-(Pinacolboronate)Benzoate

- Structure : Ethyl ester instead of methyl.

- Synthesis : Ethyl ester derivatives are synthesized analogously but require longer reaction times due to reduced electrophilicity of the ester .

- Reactivity : Ethyl groups enhance lipophilicity (logP increased by ~0.5 units), improving membrane permeability in drug design .

- Applications : Used in hydrophobic biaryl motifs for anticancer agents .

Boronate Protection and Stability

- Pinacol vs. Alternative Protecting Groups :

- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (pinacol) offers superior stability against protodeboronation compared to neopentyl glycol derivatives. However, it is moisture-sensitive, requiring storage under anhydrous conditions .

- In contrast, trifluoroborate salts (e.g., K[ArBF₃]) exhibit higher stability but lower reactivity in coupling reactions .

Comparative Data Table

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis mirrors methods for analogues, utilizing Pd catalysts (e.g., PdCl₂(dppf)) and bis(pinacolato)diboron, with yields typically >75% .

Reactivity Trends : Electron-withdrawing groups (e.g., -F) at C4 enhance coupling rates, while electron-donating groups (e.g., -OCH₃) improve boronate stability .

Biological Activity

Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 269410-10-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound by reviewing relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21BO5, with a molecular weight of 292.14 g/mol. The compound features a methoxy group and a dioxaborolane moiety, which are significant for its biological interactions.

Biological Activity

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Staphylococcus aureus : Some derivatives have shown activity against multidrug-resistant strains with Minimum Inhibitory Concentrations (MIC) ranging from 4–8 μg/mL .

2. Anticancer Properties

The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated:

- Cell Proliferation Inhibition : Compounds with similar structures exhibited significant inhibition of cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The IC50 values for these compounds were reported as low as 0.126 μM .

- Metastasis Inhibition : In vivo studies indicated that treatment with related compounds significantly inhibited lung metastasis in mouse models of TNBC .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have been conducted to evaluate the absorption and distribution of this compound:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| t1/2 | 27.4 nM |

| Oral Dose | 800 mg/kg |

These parameters suggest moderate exposure and slow elimination from the body .

Case Studies

Case Study 1: Anticancer Activity in Mice

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells:

- The compound was administered over a period of 30 days.

- Results showed a marked reduction in metastatic nodules compared to control groups.

This highlights the potential of this compound in cancer therapy .

Case Study 2: Synergistic Effects with Other Drugs

A combination therapy involving methyl derivatives has been tested alongside existing chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines, suggesting that this compound may serve as an adjuvant in cancer treatment protocols .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and what methodological considerations ensure high yield and purity?

- Answer : The compound is typically synthesized via Pd-catalyzed borylation. For example, in a Suzuki-Miyaura coupling, aryl halides react with bis(pinacolato)diboron (pin₂B₂) using PdCl₂(dppf) as a catalyst and KOAc as a base in dioxane under reflux . Key considerations include:

- Catalyst selection (e.g., Pd(dppf)Cl₂ for stability in cross-couplings ).

- Solvent choice (DME/water mixtures for solubility and reactivity ).

- Temperature optimization (e.g., 80°C for efficient coupling ).

- Data Table :

| Reaction Component | Example Conditions | Yield Range | Reference |

|---|---|---|---|

| Catalyst | PdCl₂(dppf) | 56–78% | |

| Base | Na₂CO₃/KOAc | – | |

| Solvent | Dioxane/DME | – |

Q. Which analytical techniques are most reliable for confirming the structure and purity of this boronic ester?

- Answer :

- ¹H/¹³C NMR : Assign peaks for the methoxy (δ ~3.8–4.0 ppm) and dioxaborolane (δ ~1.3 ppm for methyl groups) .

- X-ray crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement ).

- Mass spectrometry : Confirm molecular weight (e.g., exact mass for C₁₆H₂₁BO₅: calc. 306.15 ).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Based on SDS guidelines:

- Storage : Keep sealed in dry, ventilated areas to prevent hydrolysis .

- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Ensure fume hood use during reactions to minimize inhalation risks .

Advanced Research Questions

Q. How does the steric and electronic environment of the boronate group influence regioselectivity in cross-coupling reactions?

- Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and directs meta-selectivity in C–H borylation due to steric hindrance from the methyl groups. Computational studies (DFT) can model electron density distribution to predict reactivity .

Q. How can researchers resolve contradictions in reported reaction yields (e.g., 42% vs. 78% under similar conditions)?

- Answer : Key variables to optimize:

- Catalyst loading : Higher Pd(dppf)Cl₂ concentrations (e.g., 5 mol%) improve turnover .

- Substrate purity : Trace moisture or oxygen can deactivate boronates; use anhydrous solvents and inert atmospheres .

- Workup procedures : Column chromatography with silica gel (hexane/EtOAc) enhances recovery .

Q. What are the applications of this compound in synthesizing complex bioactive or functional materials?

- Answer : It serves as a key intermediate in:

- Pharmaceuticals : Synthesis of benzoxaborole-based Autotaxin inhibitors via iterative cross-couplings .

- Materials science : Building block for π-conjugated polymers in optoelectronics .

Q. How does hydrolytic stability vary under acidic vs. basic conditions, and how can this be monitored experimentally?

- Answer : The boronate ester hydrolyzes faster in acidic conditions. Stability assays:

- NMR kinetics : Track hydrolysis by observing dioxaborolane peak disappearance in D₂O/CD₃CN .

- pH-dependent studies : Compare half-lives at pH 2 (HCl) vs. pH 10 (NaOH) .

Q. Can computational methods (e.g., DFT or molecular docking) predict reactivity in novel catalytic systems?

- Answer : Yes. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.